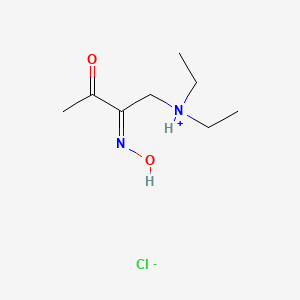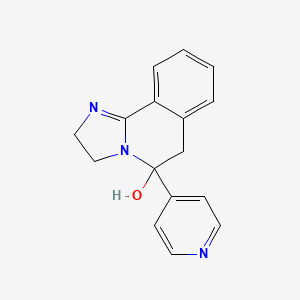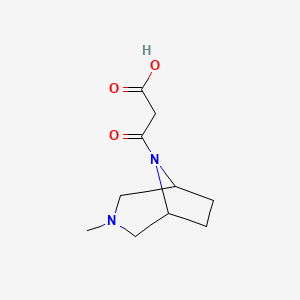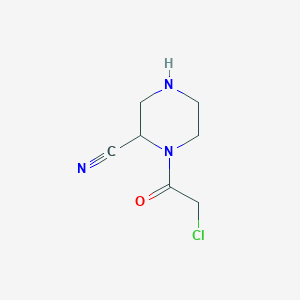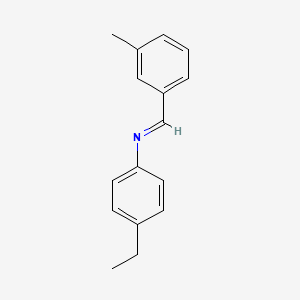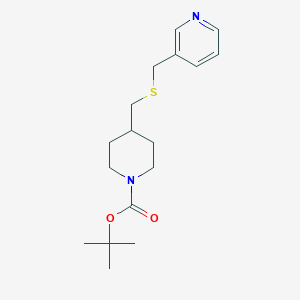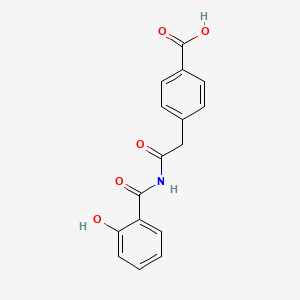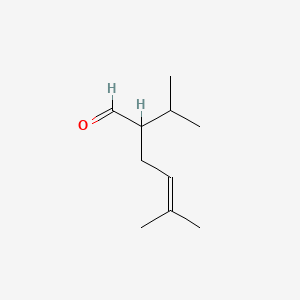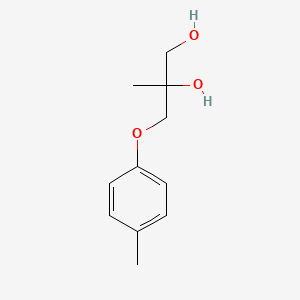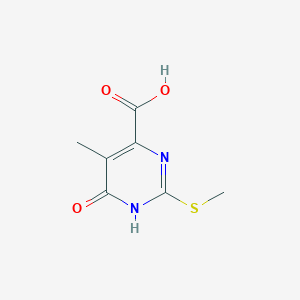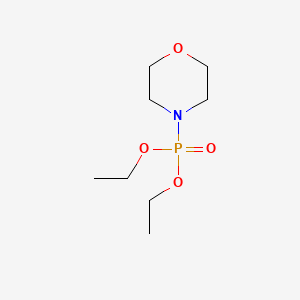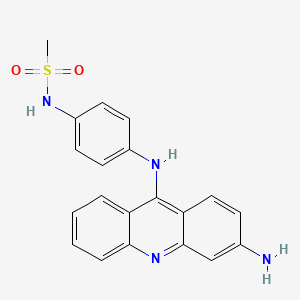
4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide typically involves the reaction of 3-amino-9-acridinylamine with 4-nitrophenylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and fluorescent materials for visualization of biomolecules
Wirkmechanismus
The mechanism of action of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine (m-AMSA): Another acridine derivative known for its anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): Known for its anticancer activity and ability to inhibit topoisomerase enzymes.
Uniqueness
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further research in anticancer therapies .
Eigenschaften
CAS-Nummer |
58658-27-8 |
|---|---|
Molekularformel |
C20H18N4O2S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
CQFJFCMYVJHOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


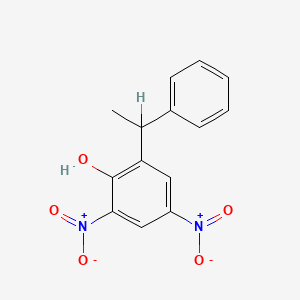
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
